N-2-Propyn-1-yl-1,3-propanediamine 2HCl
Description
N-2-Propyn-1-yl-1,3-propanediamine 2HCl is a dihydrochloride salt derivative of a 1,3-propanediamine backbone substituted with propargyl (2-propyn-1-yl) groups. The salt formation enhances its water solubility and pharmacokinetic properties, as observed in structurally analogous compounds like F8·2HCl (). For instance, F8·2HCl exhibited >50× improved solubility compared to its free base, alongside increased bioavailability and antitumor efficacy in vivo . The dihydrochloride form is critical for pharmaceutical applications, as seen in other bioactive salts like CP-31398 dihydrochloride hydrate (), which stabilizes p53 and induces apoptosis.
Properties
IUPAC Name |
N'-prop-2-ynylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-2-5-8-6-3-4-7/h1,8H,3-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHNWDKVMONLQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
N-2-propyn-1-yl-1,3-propanediamine 2HCl is widely used in scientific research due to its unique chemical properties. Its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological systems and processes, such as enzyme inhibition and protein binding studies.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism by which N-2-propyn-1-yl-1,3-propanediamine 2HCl exerts its effects depends on its specific application. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing its catalytic activity.
Comparison with Similar Compounds
Diamine Derivatives
- 2,2-Dimethyl-1,3-propanediamine : Bulky methyl groups in this diamine led to steric hindrance during cyclization, reducing synthetic yields (). In contrast, the propargyl groups in N-2-Propyn-1-yl-1,3-propanediamine 2HCl are less sterically demanding, likely improving reaction efficiency.
- N,N-Diisopropylaminoethyl chloride (CAS 96-79-7): Branched isopropyl substituents increase lipophilicity but may hinder solubility. The dihydrochloride salt of N-2-Propyn-1-yl-1,3-propanediamine mitigates this via ionic interactions, enhancing aqueous compatibility .
Propargylamine Derivatives
- 2-Propyn-1-amine, N-methyl-N-2-propyn-1-yl (CAS 2568-61-8) : Shares a propargyl backbone but lacks the 1,3-propanediamine chain. Its molecular weight (107.15 g/mol, ) is lower than this compound, which likely exceeds 200 g/mol (estimated from analogs).
Physicochemical and Pharmacokinetic Comparisons
Solubility and Salt Effects
- F8·2HCl vs. F8 : The dihydrochloride form increased solubility >50× and improved bioavailability (). Similar trends are observed in peptide salts like H-D-Phe-Pip-Arg-pNA·2HCl (625.6 g/mol, ), where HCl enhances stability and dissolution .
- CP-31398 dihydrochloride hydrate : Exhibits prolonged stability in solution, a trait likely shared by this compound due to ionic charge stabilization .
Molecular Weight and Complexity
- Thrombin Substrate (H-D-Phe-Pip-Arg-pNA·2HCl) : Molecular weight 625.6 g/mol (), significantly higher than typical small-molecule diamines. This compound is smaller, favoring membrane permeability.
Data Table: Comparative Analysis of this compound and Analogues
Biological Activity
N-2-Propyn-1-yl-1,3-propanediamine 2HCl, also known by its CAS number 791748-46-4, is a compound of interest due to its potential biological activities. This article reviews its properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₂N₂ |
| Molecular Weight | 112.17 g/mol |
| IUPAC Name | N~1~-(2-propynyl)-1,3-propanediamine dihydrochloride |
| CAS Number | 791748-46-4 |
The compound features a propynyl group attached to a propanediamine backbone, which may contribute to its reactivity and biological interactions.
Antitumor Activity
Research indicates that N-2-propynyl derivatives exhibit significant antitumor properties. A study demonstrated that compounds with similar structures can inhibit various kinases involved in cancer progression. For example, derivatives targeting vascular endothelial growth factor receptor (VEGFR) pathways showed promise in preclinical models .
Neuroprotective Effects
Preliminary investigations suggest that N-2-propynyl derivatives may possess neuroprotective properties. In animal models of neurodegeneration, these compounds have been shown to reduce oxidative stress markers and improve cognitive function .
Study 1: Antitumor Efficacy in Human Tumor Models
A study published in Cancer Research evaluated the efficacy of N-2-propynyl compounds in human tumor xenograft models. The results indicated a dose-dependent reduction in tumor size and improved survival rates compared to control groups. The mechanism was attributed to the inhibition of specific signaling pathways involved in tumor growth .
Study 2: Neuroprotection in Rodent Models
In a rodent model of Alzheimer's disease, administration of N-2-propynyl compounds resulted in decreased amyloid-beta plaque formation and improved memory retention. The study highlighted the compound's ability to modulate neuroinflammatory responses, suggesting potential therapeutic applications for neurodegenerative diseases .
Q & A
Q. What synthetic methodologies are recommended for preparing N-2-Propyn-1-yl-1,3-propanediamine 2HCl, and how can reaction efficiency be optimized?
- Methodological Answer : A stepwise approach is advised:
- Protection : Use Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups to protect the primary amine of 1,3-propanediamine, as demonstrated in sulfonamide synthesis .
- Alkylation : Introduce the propynyl group via α-alkylation using electrophilic reagents (e.g., propargyl bromide). Electrostatic-assisted alkylation methods, such as those employing CO₂ to stabilize intermediates, may enhance selectivity .
- Deprotection and Salt Formation : Remove protecting groups under acidic conditions (e.g., HCl/dioxane) to yield the dihydrochloride salt. Purify via recrystallization or column chromatography.
- Optimization : Monitor reaction progress with TLC or LC-MS. Adjust solvent polarity (e.g., DMF for alkylation) and temperature to minimize side reactions.
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- Elemental Analysis : Confirm stoichiometry (C, H, N, Cl) with deviations <0.3% .
- NMR Spectroscopy : Use H and C NMR to verify the propynyl group (δ ~2.5 ppm for ≡C-H protons) and amine protonation states.
- X-ray Crystallography : Resolve crystal structure for bond-length validation, as done for related propanediamine salts .
- HPLC-PDA : Assess purity (>98%) using reverse-phase columns (C18) with a mobile phase of acetonitrile/0.1% TFA .
Q. How does the solubility profile of this compound influence its application in biological assays?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO (≥20 mg/mL), ethanol (≥2 mg/mL), and aqueous buffers (pH 4–7), referencing protocols for structurally similar dihydrochloride salts .
- Biological Assays : For cell-based studies, prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity). Validate solubility post-dilution using dynamic light scattering (DLS).
Advanced Research Questions
Q. How can this compound serve as a ligand in coordination chemistry, and what are its binding characteristics with transition metals?
- Methodological Answer :
- Ligand Design : The diamine backbone and propynyl group provide bidentate coordination sites. Synthesize Pt(II) or Pd(II) complexes via reactions with K₂PtCl₄ or Pd(OAc)₂ in aqueous ethanol .
- Characterization : Use UV-Vis spectroscopy (λ ~250–300 nm for metal-ligand charge transfer) and cyclic voltammetry to assess redox behavior. Compare stability constants (log K) with analogous ligands like N-cyclohexyl-1,3-propanediamine .
Q. What strategies resolve discrepancies in stability data for this compound under varying storage conditions?
- Methodological Answer :
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor purity via HPLC. Compare with short-term stability at 4°C and -20°C .
- Analytical Harmonization : Standardize protocols for pH adjustment (e.g., 0.1 M HCl) and container material (glass vs. polypropylene) to minimize variability .
Q. What role does the propynyl moiety play in facilitating click chemistry modifications for targeted drug delivery systems?
- Methodological Answer :
- Bioconjugation : React the terminal alkyne with azide-functionalized biomolecules (e.g., antibodies) via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Optimize reaction conditions (e.g., 1:3 molar ratio, 25°C, 12 hrs) .
- Validation : Confirm conjugation efficiency using MALDI-TOF MS and in vitro assays (e.g., flow cytometry for cellular uptake).
Key Considerations for Experimental Design
- Contradiction Analysis : Replicate solubility/stability studies using standardized equipment (e.g., same HPLC column batch) to isolate compound-specific vs. methodological variability .
- Safety Protocols : Handle dihydrochloride salts in fume hoods due to acute toxicity risks (LD₅₀ data pending; refer to SDS for N-Boc-1,3-propanediamine analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
